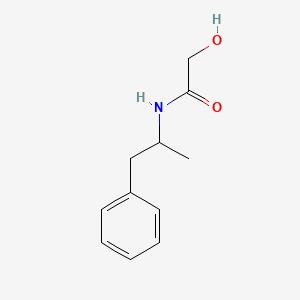

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(14)8-13)7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRETZWLNIJZKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 2 Hydroxy N 1 Phenylpropan 2 Yl Acetamide

Classical Approaches to 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide Synthesis

Traditional methods for the synthesis of amides like this compound have centered on robust and well-established amidation reactions.

The core of the classical synthesis is the acylation of 1-phenylpropan-2-amine. The selection of the acylating agent is crucial. The most direct precursor would be glycolic acid; however, the reaction between a simple amine and a carboxylic acid typically requires high temperatures to drive off water, which can lead to side reactions and impurities.

A more common and efficient classical approach involves the use of an activated glycolic acid derivative. A highly reactive precursor is an acyl chloride, such as 2-chloroacetyl chloride. The reaction of 2-chloroacetyl chloride with 1-phenylpropan-2-amine would form the intermediate, 2-chloro-N-(1-phenylpropan-2-yl)acetamide. This intermediate would then undergo a nucleophilic substitution reaction (hydrolysis) to replace the chlorine atom with a hydroxyl group, yielding the final product.

An analogous synthesis has been reported for a more complex derivative, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, which was synthesized from 2-chloro-N-o-tolylacetamide and pseudoephedrine. researchgate.net This reaction, conducted in N,N-dimethylformamide (DMF) with potassium carbonate as a base, illustrates the feasibility of using a chloroacetamide precursor for amidation. iucr.org

Table 1: Illustrative Classical Synthesis via a Chloro-Intermediate

| Step | Reactant 1 | Reactant 2 | Solvent | Base | Conditions | Product |

| 1 | 1-phenylpropan-2-amine | 2-chloroacetyl chloride | Aprotic Solvent (e.g., CH₂Cl₂) | Acid Scavenger (e.g., Triethylamine) | 0°C to Room Temp | 2-chloro-N-(1-phenylpropan-2-yl)acetamide |

| 2 | 2-chloro-N-(1-phenylpropan-2-yl)acetamide | Water/Hydroxide (B78521) Source | Water/Solvent mixture | Base (e.g., NaOH) | Heating | This compound |

This table is illustrative of a potential classical route, drawing parallels from similar reported syntheses.

Modern and Optimized Synthetic Pathways

Contemporary synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, selectivity, and environmental impact of the process.

The precursor, 1-phenylpropan-2-amine, possesses a chiral center at the carbon atom adjacent to the amino group. Consequently, this compound can exist as two distinct enantiomers, (R)- and (S)-isomers. For many applications, particularly in pharmaceuticals, it is often necessary to synthesize a single enantiomer, as different isomers can have different biological activities. researchgate.net

Enantioselective synthesis can be achieved in several ways:

Use of Chiral Precursors: A straightforward method is to start with an enantiomerically pure precursor. For instance, the synthesis of a related chiral amide utilized (1S,2S)-pseudoephedrine as the starting amine, which directly led to the formation of a product with a specific stereochemistry. researchgate.netiucr.org Similarly, starting with either (R)-1-phenylpropan-2-amine or (S)-1-phenylpropan-2-amine would yield the corresponding (R) or (S) enantiomer of the final product.

Biocatalytic Resolution: Modern enzymatic methods can be used to produce enantiopure amines. Transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net A prochiral ketone like phenylacetone (B166967) could be converted directly into (R)- or (S)-1-phenylpropan-2-amine with high enantiomeric excess using an appropriate (R)- or (S)-selective transaminase.

Catalysis offers a powerful tool to enhance the efficiency and selectivity of the synthesis. Both metal-based and biological catalysts can be employed.

Biocatalysis: The use of enzymes is a cornerstone of modern green synthesis. jocpr.com Lipases can be used to catalyze amidation reactions under mild conditions. For instance, a lipase (B570770) could potentially catalyze the direct amidation of 1-phenylpropan-2-amine with glycolic acid or an ester derivative, avoiding the need for harsh reagents or protecting groups. mdpi.com This approach often occurs in milder solvents and at lower temperatures, reducing energy consumption and waste. jocpr.com

Metal Catalysis: While less common for simple amidations, palladium- or copper-based catalytic systems are used for more complex carbonylative transformations to create amides and could be adapted. mdpi.comacs.org These methods can offer high yields and functional group tolerance but require careful optimization to be cost-effective and to minimize metal contamination in the final product.

Table 2: Overview of Potential Catalytic Approaches

| Catalytic Method | Catalyst Type | Potential Application | Advantages |

| Biocatalysis | Transaminase | Enantioselective synthesis of the 1-phenylpropan-2-amine precursor | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Biocatalysis | Lipase | Direct amidation of amine with glycolic acid/ester | Avoids harsh reagents, reduces waste, mild conditions. jocpr.commdpi.com |

| Metal Catalysis | Palladium/Copper Complexes | Carbonylative coupling reactions | High efficiency and potential for novel disconnections, though may not be necessary for this specific target. mdpi.comacs.org |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to optimize the synthesis of this compound.

Key green chemistry strategies include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Direct amidation, if feasible, would have a higher atom economy than a route involving a chloro-intermediate and subsequent hydrolysis.

Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental impact of the synthesis. jocpr.com

Energy Efficiency: Employing catalytic methods, especially biocatalysis, allows reactions to be conducted at ambient temperature and pressure, reducing energy consumption compared to classical methods that require heating. pharmtech.com

Renewable Feedstocks: While the precursors for this specific compound are typically derived from petroleum, a broader green chemistry approach encourages the development of routes from renewable bio-based sources where possible. acs.org

By integrating biocatalysis and optimizing solvent choice and energy usage, the synthesis of this compound can be made significantly more sustainable and efficient. jocpr.compharmtech.com

Comparative Analysis of Synthetic Yields and Efficiencies for this compound Production

The production of this compound can be approached through several synthetic strategies, each with its own characteristic yield and efficiency profile. The selection of a particular route in an academic research setting often depends on factors such as starting material availability, reaction conditions, and the desired purity of the final product. Below is a comparative analysis of plausible synthetic routes.

Route 1: Direct Amidation via Thermal Condensation

This method involves the direct reaction of 1-phenylpropan-2-amine with glycolic acid at elevated temperatures. While being the most atom-economical approach, it typically requires high temperatures to drive off the water produced, which can lead to side reactions and degradation of starting materials or products, often resulting in lower yields.

Route 2: Acylation with an Activated Carboxylic Acid Derivative

A more common and generally higher-yielding approach involves the activation of the carboxylic acid. This can be achieved in several ways:

Acyl Chloride Method: Glycolic acid can be converted to 2-chloroacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with 1-phenylpropan-2-amine, usually in the presence of a base to neutralize the HCl byproduct. ncert.nic.in This method is often efficient but requires careful handling of the corrosive and moisture-sensitive acyl chloride.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate amide bond formation. These reagents activate the carboxylic acid, allowing for a direct reaction with the amine under mild conditions. While often providing good to excellent yields, the removal of byproducts (dicyclohexylurea in the case of DCC) can sometimes be challenging.

Use of N-acylbenzotriazoles: N-acylbenzotriazoles, prepared from the carboxylic acid, can act as efficient acylating agents for amines, often leading to high yields of the desired amide under mild conditions. organic-chemistry.orgnih.gov

Route 3: Nucleophilic Substitution with a Haloacetamide

This route involves the reaction of 1-phenylpropan-2-amine with a 2-haloacetamide, such as 2-chloroacetamide. This is a nucleophilic substitution reaction where the amine displaces the halide. A base is typically required to neutralize the hydrohalic acid formed. A similar methodology has been reported for the synthesis of a related compound, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, which was synthesized from pseudoephedrine and 2-chloro-N-o-tolylacetamide in the presence of potassium carbonate in DMF. nih.gov This method can be quite efficient, though the potential for overalkylation exists if the product amine is sufficiently nucleophilic.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Reagents | General Conditions | Anticipated Yield | Key Advantages | Potential Challenges |

| Direct Thermal Condensation | 1-phenylpropan-2-amine, Glycolic acid | High temperature (e.g., 140-180 °C) | Low to Moderate | High atom economy, few reagents. | Low yields, potential for side reactions and degradation. |

| Acyl Chloride Method | 1-phenylpropan-2-amine, 2-chloroacetyl chloride, Base (e.g., triethylamine) | Low temperature to room temperature | Good to High | High reactivity of acyl chloride. | Use of hazardous reagents, moisture sensitivity. |

| Carbodiimide Coupling | 1-phenylpropan-2-amine, Glycolic acid, DCC or EDC | Room temperature | Good to Excellent | Mild reaction conditions, good yields. | Byproduct removal can be difficult (DCC). |

| Nucleophilic Substitution | 1-phenylpropan-2-amine, 2-chloroacetamide, Base (e.g., K₂CO₃) | Moderate temperature (e.g., 80 °C) | Good | Readily available starting materials. | Potential for over-reaction, requires purification. |

| Enzymatic Synthesis | 1-phenylpropan-2-amine, Glycolic acid ester, Lipase (e.g., CALB) | Mild temperature (e.g., 60 °C) | Moderate to High | High selectivity, environmentally friendly. | Enzyme cost, slower reaction rates. nih.gov |

Scale-Up Considerations in the Academic Synthesis of this compound

Scaling up a synthesis from a few milligrams to a multigram scale, even within an academic laboratory, presents several challenges that must be considered to ensure safety, efficiency, and reproducibility.

Reagent and Solvent Selection: For larger scale synthesis, the cost and safety of reagents and solvents become more critical. researchgate.net While methods using expensive coupling reagents might be suitable for small-scale synthesis, for larger quantities, a route utilizing less expensive starting materials, such as the acyl chloride or nucleophilic substitution methods, might be more practical. ucl.ac.uk The volume of solvent required also increases, necessitating consideration of the flammability, toxicity, and disposal costs of the chosen solvent system.

Reaction Conditions and Heat Management: Exothermic reactions, such as those involving acyl chlorides, require careful temperature control. What might be easily managed in a small flask can lead to a dangerous temperature increase in a larger reaction vessel. Therefore, efficient stirring and external cooling are paramount. For endothermic reactions or those requiring heating, ensuring even heat distribution throughout a larger volume is necessary to maintain a consistent reaction rate and prevent localized overheating, which could lead to byproduct formation.

Work-up and Purification: The work-up procedure for a large-scale reaction must be carefully planned. Extractions with large volumes of solvents can be cumbersome and may lead to the formation of emulsions that are difficult to separate. The choice of a purification method is also a key consideration. While column chromatography is a standard technique in small-scale synthesis, it can become impractical and resource-intensive for large quantities of product. In such cases, alternative purification methods like recrystallization or distillation (if the product is suitable) are often preferred. For instance, if the product is a solid, identifying a suitable recrystallization solvent system during small-scale trials is a crucial step for efficient large-scale purification.

Process Mass Intensity (PMI): A metric used to evaluate the efficiency and environmental impact of a synthesis is the Process Mass Intensity (PMI), which is the ratio of the total mass of all materials (reagents, solvents, water, etc.) used to the mass of the final product. ucl.ac.uk When scaling up, aiming for a lower PMI by choosing more atom-economical routes and minimizing solvent usage is a key goal of green chemistry. ucl.ac.uk For example, a direct amidation, despite potentially lower yields, might have a much better PMI than a multi-step synthesis involving protecting groups and several purification steps.

Chemical Reactivity and Transformations of 2 Hydroxy N 1 Phenylpropan 2 Yl Acetamide

Reactions at the Hydroxyl Group of 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

The secondary alcohol functionality is a versatile site for various chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification when treated with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method for this transformation chemguide.co.ukmasterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the ester product, the water formed is typically removed, or an excess of the alcohol or carboxylic acid is used masterorganicchemistry.com.

Alternatively, more reactive acylating agents can be employed. For instance, the reaction with an acyl chloride is vigorous at room temperature and produces the corresponding ester along with hydrogen chloride gas chemguide.co.uk. Similarly, acid anhydrides react with alcohols, often with gentle heating, to yield an ester and a carboxylic acid as a byproduct libretexts.org.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through various methods. The Williamson ether synthesis, for example, would involve deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Illustrative Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Acetic Anhydride | Pyridine, Heat | 2-acetoxy-N-(1-phenylpropan-2-yl)acetamide |

| This compound | Benzoyl Chloride | Base (e.g., triethylamine) | 2-(benzoyloxy)-N-(1-phenylpropan-2-yl)acetamide |

| This compound | Methyl Iodide | Strong Base (e.g., NaH) | 2-methoxy-N-(1-phenylpropan-2-yl)acetamide |

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group in this compound would yield the corresponding ketone, 2-oxo-N-(1-phenylpropan-2-yl)acetamide. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).

While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to form the corresponding alkane. This is a more challenging transformation and typically requires harsh conditions or specialized reagents.

Expected Oxidation and Reduction Products

| Starting Material | Reagent/Conditions | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 2-oxo-N-(1-phenylpropan-2-yl)acetamide |

| This compound | Swern Oxidation | 2-oxo-N-(1-phenylpropan-2-yl)acetamide |

Reactions at the Amide Functionality of this compound

The amide linkage is known for its stability, yet it can undergo several important transformations, including hydrolysis, N-alkylation, and N-acylation.

Hydrolysis Mechanisms

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, amide hydrolysis requires more forcing conditions, such as prolonged heating, compared to ester hydrolysis google.com. The hydrolysis of poly(alkylene amidophosphate)s, for instance, shows that the P-N amide bond cleavage is significantly faster under acidic to neutral conditions compared to the P-O ester bond nih.gov.

N-Alkylation and Acylation Studies

N-Alkylation of a secondary amide like this compound would result in a tertiary amide. This can be achieved by treating the amide with an alkylating agent, such as an alkyl halide, in the presence of a base. The basic conditions deprotonate the amide nitrogen, increasing its nucleophilicity. Catalytic methods for the N-alkylation of amides with alcohols have also been developed, offering a more environmentally benign approach nih.govrsc.org. These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by reduction of the resulting imine intermediate researchgate.net.

N-Acylation would involve the introduction of another acyl group to the amide nitrogen, forming an imide. This typically requires a strong acylating agent and a base.

Potential N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent | Catalyst/Conditions | Product |

| This compound | Benzyl Bromide | Base (e.g., K2CO3) | N-benzyl-2-hydroxy-N-(1-phenylpropan-2-yl)acetamide |

| This compound | Acetic Anhydride | Strong Base | N-acetyl-2-hydroxy-N-(1-phenylpropan-2-yl)acetamide |

Reactions Involving the Phenylpropan-2-yl Moiety of this compound

The phenyl ring of the phenylpropan-2-yl group is susceptible to electrophilic aromatic substitution reactions. The substitution pattern (ortho, meta, or para) will be influenced by the directing effects of the alkyl substituent on the ring. Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation or acylation (with an alkyl or acyl halide and a Lewis acid catalyst).

It is important to note that modifications to the amphetamine scaffold, to which the phenylpropan-2-yl moiety is related, can significantly alter its biological properties nih.gov. The synthesis of various amphetamine derivatives often involves modifications at the phenyl ring nih.gov.

Aromatic Functionalization

The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the activating, ortho-, para-directing alkylamino substituent. However, the steric hindrance imposed by the bulky side chain may influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, onto the phenyl ring. However, the presence of the basic nitrogen atom can lead to complexation with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired side reactions.

While specific studies on the aromatic functionalization of this compound are not extensively documented, research on related N-(1-phenylpropan-2-yl)acetamide derivatives suggests that such transformations are feasible.

Chiral Transformations and Stereoisomeric Interconversions

The structure of this compound contains two chiral centers, giving rise to four possible stereoisomers. The specific stereochemistry of the starting material, often derived from chiral precursors like pseudoephedrine, plays a crucial role in the outcome of chemical transformations.

The synthesis of a related compound, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide (m-TAP), from (1S,2S)-pseudoephedrine highlights the retention of stereochemistry at the chiral centers during synthesis. researchgate.netnih.gov This suggests that reactions at the N-acetamide side chain can be performed without affecting the stereointegrity of the 1-phenylpropan-2-yl moiety under appropriate conditions.

Interconversion between stereoisomers would typically require conditions that lead to the temporary loss of one or both chiral centers, for instance, through racemization or epimerization. This could potentially be achieved under harsh acidic or basic conditions, or through specific oxidation-reduction sequences that affect the chiral carbons. However, such transformations are often complex and can lead to mixtures of products.

Cyclization and Rearrangement Reactions of this compound

The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group, along with the phenyl ring, allows for a range of potential intramolecular cyclization and rearrangement reactions, particularly under acidic conditions.

Cyclization Reactions:

Bischler-Napieralski Reaction: This reaction typically involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org For this compound, this would involve the activation of the acetamide (B32628) carbonyl group with a dehydrating agent (e.g., POCl₃, P₂O₅), followed by intramolecular electrophilic attack of the phenyl ring. The presence of the hydroxyl group on the nitrogen may influence the reaction pathway. An interrupted Bischler-Napieralski reaction could also lead to the formation of spiroindoline systems. nih.gov

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgbuchler-gmbh.comnih.govdepaul.eduyoutube.com While the starting material is an amide, under certain conditions that might facilitate in-situ reduction or hydrolysis to the corresponding amine, a Pictet-Spengler type cyclization could be envisaged, particularly if an external aldehyde source is present.

The table below summarizes potential cyclization products based on these classical reactions.

| Reaction Type | Potential Product | Reagents and Conditions |

| Bischler-Napieralski | 1,3-dimethyl-3,4-dihydroisoquinoline derivative | POCl₃ or P₂O₅, heat |

| Pictet-Spengler (hypothetical) | 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline derivative | In-situ amine formation, aldehyde source, acid catalyst |

Rearrangement Reactions:

While less common for this specific substrate, rearrangement reactions characteristic of related structures could potentially occur under specific conditions. For instance, a Beckmann rearrangement could be a possibility if the acetamide carbonyl were converted to an oxime. masterorganicchemistry.com This would involve the acid-catalyzed rearrangement of the oxime to a new amide, fundamentally altering the compound's backbone. However, this would require a multi-step transformation starting from the parent amide.

The reactivity of the N-hydroxy group itself can also lead to unique transformations. Studies on related N-hydroxy amides have shown that they can undergo intramolecular cyclization to form lactam derivatives.

Derivatization Strategies and Analogue Synthesis Utilizing 2 Hydroxy N 1 Phenylpropan 2 Yl Acetamide

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide as a Versatile Synthetic Building Block

The chemical architecture of this compound, featuring a secondary amide, a primary hydroxyl group, and a chiral phenylpropyl backbone, renders it a versatile building block in organic synthesis. The hydroxyl group serves as a prime site for nucleophilic reactions, while the amide linkage, though generally stable, offers possibilities for modification under specific conditions. The inherent chirality of the 1-phenylpropan-2-yl moiety makes it a valuable synthon for creating stereochemically defined molecules. researchgate.netresearchgate.net

The reactivity of its functional groups allows for a range of transformations. The primary hydroxyl group can be readily converted into esters, ethers, or oxidized to an aldehyde, opening pathways to a variety of derivatives. The N-H bond of the secondary amide can undergo substitution, although this typically requires harsher conditions compared to the reactions at the hydroxyl site. This multi-functional nature allows for its strategic incorporation into more complex molecular designs.

The primary hydroxyl group is the most accessible functional handle for derivatization. Standard organic reactions can be employed to synthesize a wide array of novel acetamide (B32628) derivatives.

Esterification: The hydroxyl group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form esters. This modification can significantly alter the molecule's lipophilicity and other physicochemical properties.

Alkylation/Arylation: Conversion of the hydroxyl group to an ether is achievable through reactions such as the Williamson ether synthesis, using alkyl or aryl halides in the presence of a base. organic-chemistry.orggoogle.com This allows for the introduction of diverse carbon-based substituents.

Glycosylation: The hydroxyl group can also serve as a nucleophile to react with activated sugar derivatives, leading to the formation of N-glycosyl amides, which are of interest in medicinal chemistry. openaccesspub.orgnih.govnih.gov

These derivatization strategies are summarized in the table below.

| Reaction Type | Reagent Example | Functional Group Formed | Potential Application |

| Esterification | Acetyl Chloride | Ester (-O-C(O)CH₃) | Prodrug design, property modification |

| Alkylation | Benzyl Bromide | Ether (-O-CH₂-Ph) | Synthesis of complex analogues |

| Arylation | Diaryliodonium Salts | Aryl Ether (-O-Ar) | Introduction of aromatic moieties |

| Sulfonation | Tosyl Chloride | Sulfonate Ester (-O-SO₂-Ar) | Creation of a good leaving group for Sₙ2 reactions |

The chiral 1-phenylpropan-2-amine framework is a well-established structural motif in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netresearchgate.net As a derivative of this framework, this compound can be used as a chiral building block to impart stereochemical control in the synthesis of larger, more complex molecules. Its pre-existing stereocenter can direct the stereochemistry of subsequent reactions. For instance, it could be incorporated as a side chain in a peptide or used as a fragment in the convergent synthesis of a macrocyclic structure.

Design and Synthesis of Conformationally Restricted Analogues of this compound

To study structure-activity relationships, conformationally restricted analogues are often synthesized. These rigid structures reduce the number of accessible conformations, which can lead to increased potency and selectivity for biological targets. For this compound, intramolecular cyclization reactions can be envisioned to create heterocyclic scaffolds such as piperidinones.

A plausible synthetic strategy involves a multi-step sequence:

Oxidation: The primary hydroxyl group is oxidized to a carboxylic acid, forming an N-(1-phenylpropan-2-yl)malonamic acid derivative.

Activation: The newly formed carboxylic acid is activated, for example, by converting it to an acid chloride or using a peptide coupling agent.

Intramolecular Cyclization: The activated carboxyl group undergoes an intramolecular reaction, potentially with the phenyl ring via a Friedel-Crafts acylation or through other cyclization pathways, to form a rigid cyclic structure. wikipedia.orgchemrevlett.comdtic.mil

Another approach could involve a Pictet-Spengler-type reaction if the phenyl ring were appropriately substituted with an activating group, leading to the formation of a tetrahydroisoquinoline ring system.

Synthesis of Prodrug-like Derivatives for Research Purposes

The term prodrug refers to a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent compound. researchgate.net The hydroxyl group of this compound is an ideal attachment point for promoieties to create ester-based prodrugs for research purposes. scirp.orgscirp.org This strategy is often employed to modulate properties like solubility, stability, and membrane permeability. nih.gov

Glycolamide esters, in particular, have been studied as prodrugs for carboxylic acids due to their rapid hydrolysis by plasma esterases. nih.gov Conversely, esterifying the hydroxyl group of the glycolamide (2-hydroxy-acetamide) moiety itself creates a prodrug of the parent hydroxy-amide. The rate of hydrolysis and subsequent release of the parent compound can be tuned by altering the steric and electronic properties of the promoiety. nih.gov

The following table details potential ester promoieties and their impact on physicochemical properties.

| Promoieties | Resulting Ester Type | Potential Effect | Hydrolysis Enzyme Class |

| Acetic Anhydride | Acetate Ester | Increase lipophilicity | Esterases |

| Pivaloyl Chloride | Pivalate Ester | Increase lipophilicity, add steric bulk for slower release | Esterases |

| Succinic Anhydride | Succinate Ester | Increase water solubility | Esterases |

| Amino Acid (e.g., Glycine) | Amino Acid Ester | Increase water solubility, potential for transporter-mediated uptake | Peptidases, Esterases |

Exploration of this compound in Tandem Reactions

A tandem, cascade, or domino reaction is a process involving two or more consecutive reactions where the subsequent reaction occurs due to the functionality formed in the previous step, all within a single synthetic operation. wikipedia.org20.210.105 While specific examples involving this compound are not prominent in the literature, its structure lends itself to hypothetical tandem reaction designs. rsc.orgnih.govresearchgate.net

For example, a tandem oxidation-cyclization sequence could be initiated. The primary alcohol could be oxidized to an aldehyde. The resulting intermediate, without being isolated, could then undergo an intramolecular reaction. Depending on the reaction conditions, this could involve a Mannich-type reaction with the amide nitrogen and the phenyl ring, or an aldol-type condensation if another enolizable proton is available, leading to complex heterocyclic systems in a single pot.

Solid-Phase Organic Synthesis Applications of this compound

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries. The hydroxyl group of this compound provides a convenient handle for immobilization onto a solid support. nih.gov

The molecule can be attached to various resins, such as Wang or Rink Amide resin, through an ester or ether linkage. ucdavis.edupeptide.com

Ester Linkage: The hydroxyl group can be coupled to a carboxylic acid-functionalized resin (e.g., Merrifield resin after conversion to its carboxylate form) using standard coupling agents.

Ether Linkage: Attachment to a chloromethylated resin (Merrifield resin) or a resin with a suitable leaving group can be achieved under basic conditions.

Once immobilized, the molecule can serve as a scaffold. Further synthetic transformations can be carried out on the phenyl ring or potentially at the amide nitrogen. After the desired synthetic sequence is complete, the final product is cleaved from the resin. This approach is amenable to combinatorial chemistry, allowing for the generation of a library of related compounds by using a diverse set of reactants in the subsequent synthetic steps. The use of safety-catch linkers could also be employed, which require a distinct activation step before the final cleavage, adding another layer of synthetic control. nih.govmdpi.com

Mechanistic Studies of Reactions Involving 2 Hydroxy N 1 Phenylpropan 2 Yl Acetamide

Kinetic Investigations of 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide Reactivity

There is no specific data from kinetic investigations into the reactivity of this compound in the available literature. Such studies would be crucial to determine the rate laws, reaction orders, and activation parameters for its transformations, providing quantitative insights into the factors governing its reactivity.

Transition State Analysis in this compound Transformations

A transition state analysis for reactions involving this compound has not been reported. Computational and experimental methods would be necessary to probe the high-energy transition state structures, which would be fundamental to understanding the stereochemical and regiochemical outcomes of its reactions.

Role of Catalysts in Directing Reaction Mechanisms

The influence of catalysts on the reaction mechanisms of this compound is an area that remains to be explored. Research into how acid, base, or metal catalysts could alter reaction pathways, enhance reaction rates, or control selectivity would be of significant interest.

Solvent Effects on the Reaction Pathways of this compound

While the general effects of solvents on chemical reactions are well-established, specific studies on how different solvent properties (polarity, proticity, etc.) affect the reaction pathways of this compound are not available. Such investigations would clarify the role of the solvent in stabilizing intermediates and transition states, thereby influencing the reaction mechanism.

Isotope Labeling Studies to Elucidate Reaction Mechanisms

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. There are no published isotope labeling studies involving this compound. These experiments would be invaluable for distinguishing between proposed mechanistic pathways.

Advanced Spectroscopic Characterization of 2 Hydroxy N 1 Phenylpropan 2 Yl Acetamide and Its Derivatives for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H and ¹³C NMR: The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial and most fundamental information. The ¹H spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C spectrum shows the number of unique carbon environments. For 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide, the expected chemical shifts are predicted based on the electronic environment of each nucleus.

2D NMR: To assemble the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a correlation between the methine proton (H2) and both the methylene protons (H1) and the methyl protons (H3) of the phenylpropan-2-yl moiety. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. scribd.comipb.pt This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the N-H proton to the amide carbonyl carbon (C1') and the methine carbon (C2) of the propyl group, confirming the amide linkage.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

| 1 | -CH₂- (Phenyl) | ~2.8 - 2.9 (dd) | ~40-42 | COSY: H2; HSQC: C1; HMBC: C2, C4, C5/C9 |

| 2 | -CH- (Amine) | ~4.1 - 4.3 (m) | ~48-50 | COSY: H1, H3, NH; HSQC: C2; HMBC: C1, C3, C4, C1' |

| 3 | -CH₃ | ~1.1 - 1.2 (d) | ~18-20 | COSY: H2; HSQC: C3; HMBC: C1, C2 |

| 4 | C (Quaternary) | - | ~138-140 | HMBC: H1, H2, H5/C9 |

| 5, 9 | C-H (ortho) | ~7.2 - 7.4 (m) | ~129-130 | HSQC: C5/C9; HMBC: C1, C4, C6/C8, C7 |

| 6, 8 | C-H (meta) | ~7.2 - 7.4 (m) | ~128-129 | HSQC: C6/C8; HMBC: C4, C5/C9, C7 |

| 7 | C-H (para) | ~7.2 - 7.4 (m) | ~126-127 | HSQC: C7; HMBC: C5/C9, C6/C8 |

| NH | N-H | ~7.5 - 8.5 (d) | - | COSY: H2; HMBC: C2, C1' |

| 1' | C=O | - | ~170-172 | HMBC: H2', NH, H2 |

| 2' | -CH₂- (Hydroxy) | ~4.0 - 4.2 (s) | ~60-62 | HSQC: C2'; HMBC: C1' |

| OH | O-H | Variable | - | - |

Conformational Analysis via NMR

The structure of this compound is not static; it possesses conformational flexibility. NMR spectroscopy is a powerful tool for investigating these dynamic processes in solution.

Amide Bond Rotation: Due to the partial double-bond character of the C-N amide bond, rotation is restricted. This can lead to the presence of two distinct rotational isomers (rotamers), often referred to as s-cis and s-trans conformers. mdpi.com In such cases, the NMR spectra may show a doubling of signals for the nuclei near the amide bond. semanticscholar.orgresearchgate.net

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, the kinetics of conformational exchange can be studied. As the temperature increases, the rate of rotation around the amide bond increases. At a specific temperature, known as the coalescence temperature, the two sets of signals for the rotamers broaden and merge into a single, averaged signal. researchgate.net The Eyring equation can then be used to calculate the free energy barrier (ΔG‡) for this rotation. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can be used to identify protons that are close to each other in space, regardless of their through-bond connectivity. This information is critical for determining the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the phenyl ring and the acetamide (B32628) group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about a molecule's mass and, by extension, its elemental composition and structural components.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For this compound (molecular formula C₁₁H₁₅NO₂), the exact mass can be calculated. An HRMS instrument can measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed elemental formula and distinguishing it from other isobaric compounds. nih.govresearchgate.net This high level of confidence in the molecular formula is a critical step in structure confirmation. researchgate.net

Interactive Table: Molecular Formula and Exact Mass

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Monoisotopic Mass | 193.1103 u |

| [M+H]⁺ Ion | 194.1176 u |

| [M+Na]⁺ Ion | 216.0995 u |

| [M-H]⁻ Ion | 192.1029 u |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that reveals details about the molecule's structure. nih.gov The fragmentation pattern helps to confirm the connectivity of different parts of the molecule.

For this compound, key fragmentation pathways would likely include:

Amide Bond Cleavage: A common fragmentation pathway for amides, leading to ions representing the amine and acyl portions of the molecule.

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl side chain is highly favorable due to the stability of the resulting benzyl or tropylium cation. nih.govresearchgate.net

Loss of Small Molecules: Neutral losses, such as the loss of water (H₂O) from the hydroxyl group or the loss of the entire hydroxyacetamide group, are also expected.

Interactive Table: Predicted Key MS/MS Fragments of [M+H]⁺ (m/z 194.12)

| Fragment m/z | Proposed Formula | Description of Loss/Fragment |

| 176.11 | C₁₁H₁₃NO⁺ | Loss of H₂O |

| 134.11 | C₉H₁₂N⁺ | Cleavage of amide C-N bond (amine fragment) |

| 119.09 | C₈H₉N⁺ | Cleavage of C-C bond in propyl chain |

| 105.07 | C₇H₇N⁺ | Rearrangement and cleavage |

| 91.05 | C₇H₇⁺ | Tropylium ion from benzylic cleavage |

| 60.04 | C₂H₆NO⁺ | Cleavage of amide C-N bond (acyl fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups, making these methods ideal for confirming their presence. spcmc.ac.in

For this compound, the key expected vibrational bands are:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically around 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: A sharp to medium intensity band around 3300 cm⁻¹ is expected for the secondary amide N-H group. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): This is typically a very strong and sharp band in the IR spectrum, appearing around 1650-1630 cm⁻¹. Its position is sensitive to hydrogen bonding. spcmc.ac.in

N-H Bend (Amide II): This band, resulting from a coupling of the N-H in-plane bend and C-N stretch, is strong in the IR and appears around 1550-1515 cm⁻¹. spcmc.ac.inspectroscopyonline.com

Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region correspond to the phenyl ring.

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

| -OH | O-H Stretch | 3400-3200 (broad, strong) | Weak |

| -NH (Amide) | N-H Stretch | ~3300 (medium) | Medium |

| Aromatic C-H | C-H Stretch | 3100-3000 (medium) | Strong |

| Aliphatic C-H | C-H Stretch | 3000-2850 (medium) | Medium |

| C=O (Amide I) | C=O Stretch | 1650-1630 (strong) | Medium-Strong |

| Amide II | N-H Bend / C-N Stretch | 1550-1515 (strong) | Weak |

| Aromatic Ring | C=C Bending | 1600-1450 (variable) | Strong |

| -CH₃, -CH₂- | C-H Bending | 1470-1370 (medium) | Medium |

| C-N (Amide) | C-N Stretch | ~1250 (medium) | Weak |

| C-O | C-O Stretch | ~1100 (medium) | Weak |

X-ray Crystallography of this compound and Its Cocrystals

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a common strategy to modify the physicochemical properties of a compound. X-ray crystallography is essential for characterizing these cocrystals, revealing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the different components together.

Despite the utility of this technique, a thorough search of the scientific literature did not yield specific X-ray crystallographic data for this compound or its cocrystals. Therefore, detailed information on its crystal structure, such as unit cell parameters, space group, and atomic coordinates, is not publicly available at this time.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Isomers

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for the study of chiral molecules, as enantiomers will produce mirror-image CD spectra. For this compound, which contains stereocenters, CD spectroscopy would be an ideal method to investigate its chiroptical properties.

The CD spectrum of a molecule is sensitive to its stereochemistry and conformation. Therefore, this technique could be used to distinguish between the different stereoisomers of this compound and to study conformational changes in solution. The sign and magnitude of the Cotton effects in the CD spectrum can provide valuable information about the absolute configuration of the chiral centers.

However, a comprehensive review of available research indicates a lack of published studies reporting the Circular Dichroism (CD) spectroscopic analysis of this compound. As a result, specific data regarding its molar ellipticity, wavelength maxima, and the chiroptical properties of its isomers are not available in the current body of scientific literature.

Computational Chemistry Applications in Studying 2 Hydroxy N 1 Phenylpropan 2 Yl Acetamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies on 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can elucidate its electronic structure and predict its reactivity. A typical study would involve optimizing the molecule's geometry using a functional like B3LYP with a basis set such as 6-31G(d,p). imist.ma

Such calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive. Furthermore, analysis of the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

DFT is also employed to calculate various molecular properties that describe reactivity. nih.gov These quantum chemical parameters, including ionization potential, electron affinity, electronegativity, and global hardness, provide a comprehensive profile of the molecule's chemical behavior. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 eV | Difference between ELUMO and EHOMO, indicating chemical stability |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron |

| Electron Affinity (A) | 0.8 eV | The energy released when an electron is added |

| Global Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Dipole Moment | 3.2 Debye | A measure of the molecule's overall polarity |

Note: The values presented in this table are hypothetical and serve to illustrate the typical output of DFT calculations.

Ab Initio Methods for Energy Landscape Analysis

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used to obtain a more precise understanding of the molecule's potential energy surface. mdpi.com

For a flexible molecule like this compound, ab initio calculations are invaluable for constructing a detailed energy landscape. u-szeged.hu This involves calculating the energy of numerous conformations to identify local and global energy minima, as well as the transition states that connect them. nih.gov This analysis is crucial for understanding the molecule's dynamic behavior and the energy barriers between different stable shapes.

Molecular Dynamics (MD) Simulations of this compound in Solution

While QM methods provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. mdpi.com An MD simulation of this compound would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions.

The simulation solves Newton's equations of motion for every atom in the system, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM). youtube.com Over the course of the simulation, which can span from nanoseconds to microseconds, a trajectory is generated that describes the position and velocity of each atom. Analysis of this trajectory can reveal how the molecule interacts with solvent molecules, its conformational flexibility in solution, and the formation and breaking of hydrogen bonds. nih.govresearchgate.net

Table 2: Hypothetical Simulation Parameters for an MD Study of this compound

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER ff19SB | Defines the potential energy function for the system |

| Solvent Model | TIP3P Water | Explicitly models water molecules |

| System Size | ~20,000 atoms | Includes the solute, water, and counter-ions |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 500 ns | Duration of the simulation to sample molecular motions |

| Time Step | 2 fs | The interval at which forces are recalculated |

Note: This table provides an example of typical parameters for setting up an MD simulation.

Conformational Analysis via Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Due to the presence of several rotatable single bonds, this compound can adopt numerous conformations. Computational methods are essential for exploring this conformational space to identify the most stable and likely shapes the molecule will adopt. cwu.edu

A common approach is to perform a systematic scan of the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting structure using QM methods. mdpi.com This can identify low-energy conformers. These stable conformers can then be further analyzed and clustered based on their geometry. MD simulations also provide a dynamic view of conformational preferences, as the molecule will naturally explore different shapes over time, with a tendency to reside in lower-energy states. nih.gov

Table 3: Illustrative Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (τ1) | Dihedral Angle 2 (τ2) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 65° | 175° | 0.00 | 45.5 |

| 2 | -70° | 178° | 0.25 | 28.1 |

| 3 | 180° | 60° | 1.10 | 8.2 |

| 4 | 175° | -65° | 1.35 | 5.9 |

Note: This table is a hypothetical representation of results from a conformational analysis, showing key dihedral angles, relative energies, and Boltzmann populations at a given temperature.

Virtual Screening Approaches for this compound Derivatives

Once the structural and electronic properties of this compound are understood, computational methods can be used to design and evaluate new, related molecules. This process, known as virtual screening, is a cornerstone of modern drug discovery. nih.gov

Starting with the lowest-energy conformer of the parent molecule, a virtual library of derivatives can be created by systematically modifying its chemical structure (e.g., adding or changing functional groups). These derivatives can then be computationally evaluated for desired properties. A common technique is molecular docking, where each derivative is placed into the binding site of a target protein to predict its binding affinity. researchgate.net This allows for the rapid screening of thousands or even millions of compounds, prioritizing a smaller, more promising set for synthesis and experimental testing. schrodinger.comfrontiersin.org

Table 4: Example Output from a Virtual Screening Workflow for Derivatives

| Derivative ID | Modification | Docking Score (kcal/mol) | Key Interaction | Predicted Activity |

| Parent | None | -7.2 | H-bond with Ser-122 | Baseline |

| Deriv-001 | Add 4-fluoro to phenyl | -7.9 | H-bond with Ser-122, Halogen bond | Improved |

| Deriv-002 | Replace -OH with -OCH3 | -6.5 | Lost H-bond donor | Reduced |

| Deriv-003 | Add 3-chloro to phenyl | -8.1 | H-bond with Ser-122, Hydrophobic contact | Improved |

| Deriv-004 | Extend alkyl chain | -7.0 | Steric clash | Reduced |

Note: This table illustrates hypothetical results from a virtual screening campaign, ranking derivatives based on their predicted binding affinity to a target.

Due to the highly specific nature of the query regarding the chemical compound "this compound," extensive research has revealed a lack of available scientific literature detailing its specific enzymatic transformations in controlled in vitro systems. Studies focusing on the enzyme-catalyzed derivatization, hydrolysis, stereoselective biocatalysis, enzyme inhibition, or the development of enzymatic assays for this particular compound could not be located.

The scientific community has explored enzymatic reactions on structurally analogous compounds, but a direct investigation into the biocatalytic behavior of this compound has not been published in the available resources. Therefore, it is not possible to provide a detailed, evidence-based article on this specific subject at this time. Further experimental research would be required to elucidate the enzymatic transformations of this compound.

Future Research Directions for 2 Hydroxy N 1 Phenylpropan 2 Yl Acetamide

Exploration of Novel Synthetic Methodologies for 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

The development of efficient and innovative synthetic routes to this compound is a fundamental area for future investigation. While classical amidation reactions provide a straightforward approach, exploring novel methodologies could offer improvements in yield, stereoselectivity, and sustainability.

One promising avenue is the application of flow chemistry. Continuous flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity while minimizing reaction volumes and waste. Another area of exploration is the use of enzymatic catalysis. Lipases or other hydrolases could be employed for the amidation step, offering high selectivity and mild reaction conditions, which would be particularly advantageous for preserving the stereochemistry of the chiral center in the 1-phenylpropan-2-yl moiety.

Furthermore, the development of one-pot or tandem reactions that combine the formation of the hydroxyacetamide and the amidation step would be a significant advancement in synthetic efficiency. For instance, a multi-component reaction involving a phenylpropanal derivative, a source of the acetamide (B32628) group, and a reducing agent could be envisioned.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved control, higher yields, enhanced safety, scalability. | Optimization of reactor design and reaction conditions. |

| Enzymatic Catalysis | High stereoselectivity, mild conditions, environmentally friendly. | Screening for suitable enzymes and reaction optimization. |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. | Design of novel multi-component reaction strategies. |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Development of suitable photocatalysts and reaction pathways. |

Discovery of Undiscovered Chemical Transformations of this compound

The functional groups present in this compound—a secondary alcohol, a secondary amide, and an aromatic ring—provide a rich playground for exploring novel chemical transformations.

The hydroxyl group is a key site for a variety of reactions. Future research could investigate its esterification or etherification to introduce new functional groups and modify the compound's properties. Oxidation of the secondary alcohol to a ketone would yield the corresponding 2-oxo-N-(1-phenylpropan-2-yl)acetamide, a potentially valuable synthetic intermediate in its own right. Dehydration reactions could lead to the formation of an unsaturated derivative, opening up further possibilities for functionalization.

The amide bond, while generally stable, can be cleaved under acidic or basic conditions. However, more subtle transformations could be explored, such as N-alkylation or N-arylation. The aromatic phenyl ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of a wide range of substituents onto the aromatic core.

| Functional Group | Potential Transformation | Resulting Product Class |

| Hydroxyl | Oxidation | Ketone |

| Hydroxyl | Esterification/Etherification | Esters/Ethers |

| Amide | N-Alkylation/N-Arylation | Tertiary Amides |

| Phenyl Ring | Electrophilic Substitution | Substituted Aromatic Derivatives |

Advanced Applications of this compound as a Synthetic Intermediate

Building upon the potential chemical transformations, this compound could serve as a versatile intermediate in the synthesis of more complex molecules with potential biological or material applications.

For instance, the hydroxyl group could be used as a handle for the attachment of other molecular fragments, leading to the construction of larger, more elaborate structures. The amide nitrogen could be incorporated into heterocyclic rings through intramolecular cyclization reactions. The phenyl ring, once functionalized, could participate in cross-coupling reactions to form biaryl structures or other complex aromatic systems.

The chirality of the 1-phenylpropan-2-yl moiety is another important feature. This compound could be used as a chiral building block in asymmetric synthesis, allowing for the preparation of enantiomerically pure target molecules. Given that many biologically active molecules are chiral, this represents a significant area for future exploration. The acetamide moiety itself is found in a number of therapeutic agents, suggesting that derivatives of this compound could be investigated for their potential pharmacological activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Machine learning models can be trained to predict the physicochemical and biological properties of this compound and its analogues. iapchem.orgresearchgate.net This could enable the in silico screening of virtual libraries of related compounds to identify those with desirable characteristics, such as specific biological activities or material properties, thereby prioritizing experimental efforts. Furthermore, AI can assist in the prediction of reaction outcomes and the optimization of reaction conditions, reducing the number of experiments required and accelerating the research and development process. acs.org

| AI/ML Application | Potential Impact |

| Retrosynthesis Prediction | Design of novel and efficient synthetic routes. cas.org |

| Property Prediction | In silico screening for desired biological or material properties. iapchem.orgresearchgate.net |

| Reaction Outcome Prediction | Optimization of reaction conditions and increased experimental success. acs.org |

Emerging Roles of this compound in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound suggests its potential for use in the development of new materials and polymers.

The hydroxyl and amide groups are capable of forming hydrogen bonds, which could be exploited in the design of self-assembling materials or supramolecular polymers. solubilityofthings.com These non-covalent interactions can impart unique properties to materials, such as responsiveness to external stimuli.

The compound could also be used as a monomer in polymerization reactions. The hydroxyl group could be converted into a polymerizable group, such as an acrylate or an epoxide, allowing for its incorporation into polymer chains. The resulting polymers would possess pendant phenylpropylamide groups, which could influence their thermal, mechanical, and optical properties. The aromatic ring could also contribute to the polymer's properties, for instance, by enhancing its thermal stability or providing sites for further functionalization. ijrar.org The presence of both hydrogen bond donors and acceptors makes this molecule an interesting candidate for the development of functional polymers with specific recognition or binding capabilities. msesupplies.com

| Potential Application Area | Key Molecular Features | Resulting Material Properties |

| Supramolecular Chemistry | Hydrogen bonding (hydroxyl and amide groups) | Self-assembly, stimuli-responsive materials |

| Polymer Chemistry | Polymerizable hydroxyl group, aromatic ring | Functional polymers with tailored thermal and mechanical properties |

| Functional Materials | Hydrogen bonding, aromatic interactions | Materials with specific recognition or binding capabilities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : A one-pot synthesis approach, analogous to the method used for 2-hydroxy-N-arylacetamides, involves nucleophilic substitution of a chloro precursor (e.g., 2-chloro-N-(1-phenylpropan-2-yl)acetamide) under mild alkaline conditions. Reaction parameters such as temperature (ambient to 60°C), solvent choice (e.g., DMF or aqueous ethanol), and stoichiometric ratios of reagents (e.g., NaOH or K₂CO₃) critically influence yield . Purification via recrystallization or column chromatography, followed by characterization using H/C NMR and HRMS, ensures structural confirmation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the hydroxyacetamide moiety. Key spectral features include a singlet for the acetamide methylene group ( ppm in H NMR) and a downfield shift for the hydroxyl proton ( ppm, broad). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H] with <3 ppm error) .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodology : Follow general laboratory safety guidelines for acetamide derivatives: use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. Quench reactions with ice-water to control exothermic processes, and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular geometry for this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD detector (Mo-Kα radiation, λ = 0.71073 Å) enables precise bond-length and angle measurements. Refinement via SHELXL (using full-matrix least-squares on ) resolves ambiguities, such as hydrogen bonding between the hydroxyl and acetamide groups. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies can address contradictions in NMR data caused by dynamic rotational isomerism in the acetamide group?

- Methodology : Variable-temperature NMR (VT-NMR) experiments (e.g., 25°C to −60°C) can slow conformational exchange, resolving split peaks into distinct signals. Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) enhance spectral resolution. For persistent ambiguity, density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict energetically favored conformers .

Q. How does substituent variation on the phenyl ring influence the compound’s physicochemical properties?

- Methodology : Systematic synthesis of analogs (e.g., 2-hydroxy-N-(2-methylphenyl)acetamide) followed by comparative analysis of solubility (via shake-flask method), log (HPLC-derived), and melting points reveals structure-property relationships. Substituent effects on hydrogen-bonding capacity (e.g., para-methoxy vs. ortho-methyl groups) can be quantified using Hansen solubility parameters .

Q. What computational tools are effective in predicting the biological activity of this compound derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) identifies potential binding modes. Pharmacophore modeling (using Schrödinger Phase) highlights critical interactions, such as hydrogen bonds with the hydroxyl group. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.